REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][C:10]2[C:11]([N:16]=1)=[N:12][CH:13]=[CH:14][CH:15]=2.[CH3:17][N:18]1CCCC1=O>>[C:17]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][C:10]2[C:11]([N:16]=1)=[N:12][CH:13]=[CH:14][CH:15]=2)#[N:18]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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BrC1=C(C=CC=C1)C=1OC=2C(=NC=CC2)N1
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Name
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cuprous cyanide
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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175 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A mixture of 2.8 g
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Type
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CUSTOM
|
Details
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by bubbling nitrogen through the mixture for 5 minutes
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Duration
|
5 min
|
Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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ADDITION
|
Details
|
The reaction mixture was treated with 75 ml
|
Type
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CUSTOM
|
Details
|
of 10% ammonium hydroxide and the resulting precipitate was collected
|
Type
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EXTRACTION
|
Details
|
The precipitate was extracted with 100 ml
|
Type
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CUSTOM
|
Details
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of boiling methylene chloride and the methylene chloride was evaporated
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Type
|
CUSTOM
|
Details
|
The residue was recrystallized from methylene chloride
|
Type
|
CUSTOM
|
Details
|
to give 2-(2-cyanophenyl)oxazolo]4,5-b]pyridine, m.p. 166-167° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=CC=C1)C=1OC=2C(=NC=CC2)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |